molecular formula C10H10ClF3N2O B8173566 2-Chloro-N-isopropyl-5-(trifluoromethyl)nicotinamide

2-Chloro-N-isopropyl-5-(trifluoromethyl)nicotinamide

Cat. No.: B8173566
M. Wt: 266.65 g/mol
InChI Key: HIAUFCMMHZBLFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-isopropyl-5-(trifluoromethyl)nicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a chloro group at the 2-position, an isopropyl group at the nitrogen atom, and a trifluoromethyl group at the 5-position of the nicotinamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-isopropyl-5-(trifluoromethyl)nicotinamide typically involves multiple steps. One common method includes the trifluoromethylation of a nicotinamide precursor. . The isopropyl group is then introduced through an alkylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-isopropyl-5-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boron reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-N-isopropyl-5-(trifluoromethyl)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-N-isopropyl-5-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-isopropyl-5-(trifluoromethyl)nicotinamide is unique due to the presence of the isopropyl group at the nitrogen atom, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-propan-2-yl-5-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3N2O/c1-5(2)16-9(17)7-3-6(10(12,13)14)4-15-8(7)11/h3-5H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAUFCMMHZBLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(N=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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